Cas no 103467-04-5 (1,4-Benzodioxin,2,2-difluoro-2,3-dihydro-3,3-dimethyl-)
1,4-Benzodioxin,2,2-difluoro-2,3-dihydro-3,3-dimethyl- Chemical and Physical Properties
Names and Identifiers
-
- 1,4-Benzodioxin,2,2-difluoro-2,3-dihydro-3,3-dimethyl-
- 2,2-Difluoro-3,3-diMethyl-1,4-benzodioxene
- 2,2-DIFLUORO-3,3-DIMETHYL-2,3-DIHYDRO-BENZO(1,4)DIOXANE
- 2,2-dimethyl-3,3-difluoro-benzodioxene
- JSJPBAMVQLMHHD-UHFFFAOYSA-N
- 3,3-difluoro-2,2-dimethyl-1,4-benzodioxine
- SCHEMBL7696149
- MFCD07779316
- 2,2-difluoro-3,3-dimethyl-2,3-dihydrobenzo[b][1,4]dioxine
- 103467-04-5
-
- MDL: MFCD07779316
- Inchi: 1S/C10H10F2O2/c1-9(2)10(11,12)14-8-6-4-3-5-7(8)13-9/h3-6H,1-2H3
- InChI Key: JSJPBAMVQLMHHD-UHFFFAOYSA-N
- SMILES: FC1(C(C)(C)OC2C=CC=CC=2O1)F
Computed Properties
- Exact Mass: 200.06500
- Monoisotopic Mass: 200.065
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 0
- Complexity: 228
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 18.5A^2
- XLogP3: 3
Experimental Properties
- PSA: 18.46000
- LogP: 2.82920
1,4-Benzodioxin,2,2-difluoro-2,3-dihydro-3,3-dimethyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB148519-1 g |
2,2-Difluoro-3,3-dimethyl-1,4-benzodioxene, 98%; . |
103467-04-5 | 98% | 1 g |
€299.00 | 2023-07-20 | |
| abcr | AB148519-5 g |
2,2-Difluoro-3,3-dimethyl-1,4-benzodioxene, 98%; . |
103467-04-5 | 98% | 5 g |
€795.00 | 2023-07-20 | |
| abcr | AB148519-1g |
2,2-Difluoro-3,3-dimethyl-1,4-benzodioxene, 98%; . |
103467-04-5 | 98% | 1g |
€299.00 | 2025-04-22 | |
| abcr | AB148519-5g |
2,2-Difluoro-3,3-dimethyl-1,4-benzodioxene, 98%; . |
103467-04-5 | 98% | 5g |
€795.00 | 2025-04-22 |
1,4-Benzodioxin,2,2-difluoro-2,3-dihydro-3,3-dimethyl- Suppliers
1,4-Benzodioxin,2,2-difluoro-2,3-dihydro-3,3-dimethyl- Related Literature
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
Additional information on 1,4-Benzodioxin,2,2-difluoro-2,3-dihydro-3,3-dimethyl-
Introduction to 1,4-Benzodioxin,2,2-difluoro-2,3-dihydro-3,3-dimethyl (CAS No. 103467-04-5)
The compound 1,4-Benzodioxin,2,2-difluoro-2,3-dihydro-3,3-dimethyl (CAS No. 103467-04-5) is a fluorinated derivative of benzodioxin with significant potential in the field of pharmaceutical and agrochemical research. This compound belongs to a class of molecules that have garnered attention due to their unique structural properties and biological activities. The presence of fluorine atoms in its structure enhances its metabolic stability and binding affinity to biological targets, making it a valuable scaffold for drug discovery.
In recent years, the study of fluorinated heterocycles has seen considerable growth, driven by their ability to modulate pharmacokinetic and pharmacodynamic properties of molecules. The 1,4-Benzodioxin,2,2-difluoro-2,3-dihydro-3,3-dimethyl structure exemplifies this trend, as it combines the aromatic stability of benzodioxin with the electronic effects of fluorine substituents. This combination has been shown to improve the solubility and bioavailability of associated compounds.
One of the most compelling aspects of this compound is its potential in the development of novel therapeutic agents. Researchers have been exploring its derivatives for their efficacy in treating various diseases, including inflammatory disorders and neurological conditions. The fluorine atoms in its structure contribute to its ability to interact with enzymes and receptors in a highly specific manner, which is crucial for developing drugs with minimal side effects.
Recent studies have highlighted the compound's role in inhibiting certain enzymes that are overexpressed in cancer cells. The 1,4-Benzodioxin,2,2-difluoro-2,3-dihydro-3,3-dimethyl scaffold has been found to disrupt key signaling pathways involved in tumor growth and metastasis. This discovery has opened up new avenues for the development of targeted therapies that could revolutionize cancer treatment.
The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions. Advanced synthetic techniques have been employed to ensure high yields and purity. The use of fluorinating agents and catalytic systems has been critical in introducing the fluorine atoms at the desired positions. These synthetic strategies not only enhance the efficiency of production but also allow for the rapid modification of the molecule's structure to tailor its biological activity.
The pharmacological profile of 1,4-Benzodioxin,2,2-difluoro-2,3-dihydro-3,3-dimethyl has been extensively studied in vitro and in vivo. Preclinical trials have demonstrated its potential as an anti-inflammatory agent by modulating cytokine production and reducing inflammatory responses. Additionally, its ability to cross the blood-brain barrier has made it an attractive candidate for treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
The compound's interaction with biological targets has been a focal point of research. High-resolution crystal structures have revealed how it binds to enzymes and receptors at an atomic level. These insights have guided the design of more potent derivatives with improved pharmacological properties. The use of computational modeling techniques has further accelerated this process by predicting how structural modifications will affect binding affinity and metabolic stability.
The agrochemical applications of 1,4-Benzodioxin,2,2-difluoro-2,3-dihydro-3,3-dimethyl are also noteworthy. Its derivatives have shown promise as natural herbicides by inhibiting key enzymes involved in plant growth regulation. This could lead to the development of environmentally friendly alternatives to conventional herbicides that are harmful to non-target organisms.
The regulatory landscape for this compound is evolving as more data becomes available on its safety and efficacy. Regulatory agencies are closely monitoring its development as a pharmaceutical agent and are working closely with researchers to ensure that it meets stringent safety standards before entering clinical trials. This collaborative approach is essential for ensuring that new drugs are both effective and safe for patients.
In conclusion,1,4-Benzodioxin, CAS No 103467-04-5, represents a significant advancement in the field of medicinal chemistry. Its unique structural features and biological activities make it a versatile tool for drug discovery across multiple therapeutic areas. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in developing next-generation therapeutics.
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